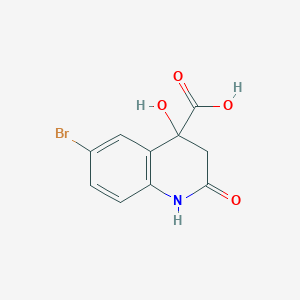
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound with a molecular formula of C10H8BrNO4 and a molecular weight of 286.08 g/mol . It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the bromination of 4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. One common method is the hydrolysis of the corresponding esters using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It serves as a building block for compounds with potential biological activities, such as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the hydroxyl group at position 4.
4-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Lacks the bromine atom at position 6.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Differs in the position of the carboxylic acid group.
The uniqueness of 6-bromo-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8BrNO4 |
|---|---|
Molekulargewicht |
286.08 g/mol |
IUPAC-Name |
6-bromo-4-hydroxy-2-oxo-1,3-dihydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO4/c11-5-1-2-7-6(3-5)10(16,9(14)15)4-8(13)12-7/h1-3,16H,4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
NMQVKNLJDHIPEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(C1(C(=O)O)O)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


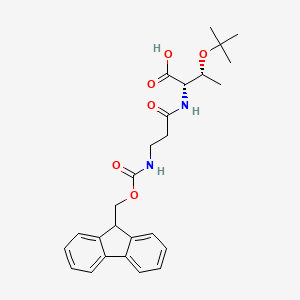
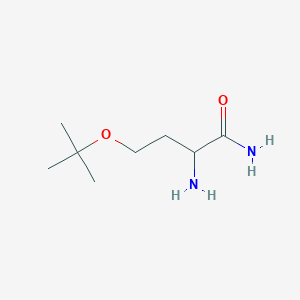



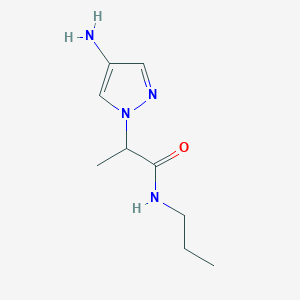

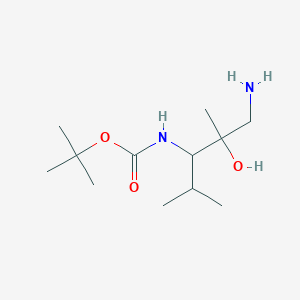
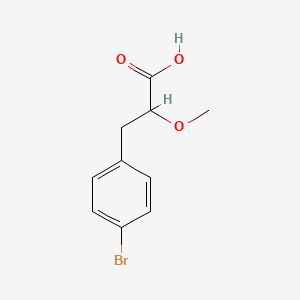
![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
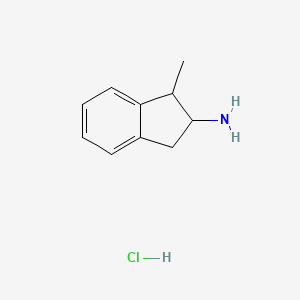
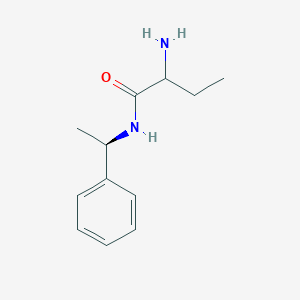

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
